molecular formula C17H26N2O3S B6947331 N-[1-(2-ethyl-2-phenylbutanoyl)pyrrolidin-3-yl]methanesulfonamide

N-[1-(2-ethyl-2-phenylbutanoyl)pyrrolidin-3-yl]methanesulfonamide

Cat. No.: B6947331
M. Wt: 338.5 g/mol
InChI Key: YOKZUULBGZZLSG-UHFFFAOYSA-N
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Description

N-[1-(2-ethyl-2-phenylbutanoyl)pyrrolidin-3-yl]methanesulfonamide is a complex organic compound that features a pyrrolidine ring, a methanesulfonamide group, and a phenyl-substituted butanoyl moiety

Properties

IUPAC Name

N-[1-(2-ethyl-2-phenylbutanoyl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-4-17(5-2,14-9-7-6-8-10-14)16(20)19-12-11-15(13-19)18-23(3,21)22/h6-10,15,18H,4-5,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKZUULBGZZLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)C(=O)N2CCC(C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-ethyl-2-phenylbutanoyl)pyrrolidin-3-yl]methanesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Butanoyl Group: The butanoyl group can be introduced via acylation reactions using reagents such as butanoyl chloride in the presence of a base like pyridine.

    Attachment of the Methanesulfonamide Group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-ethyl-2-phenylbutanoyl)pyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[1-(2-ethyl-2-phenylbutanoyl)pyrrolidin-3-yl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-ethyl-2-phenylbutanoyl)pyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-phenylbutanoyl)pyrrolidin-3-yl]methanesulfonamide
  • N-[1-(2-ethylbutanoyl)pyrrolidin-3-yl]methanesulfonamide
  • N-[1-(2-phenylbutanoyl)pyrrolidin-3-yl]ethanesulfonamide

Uniqueness

N-[1-(2-ethyl-2-phenylbutanoyl)pyrrolidin-3-yl]methanesulfonamide is unique due to the presence of both an ethyl and phenyl group on the butanoyl moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to similar compounds.

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